

# Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

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## Compound of Interest

Compound Name: *Neoeuonymine*

Cat. No.: *B1228504*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of **Neoeuonymine**, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure and Properties

**Neoeuonymine**, a member of the euonymine family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8 $\alpha$ -acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for **Neoeuonymine** is C<sub>36</sub>H<sub>45</sub>NO<sub>17</sub>, and it has a molecular weight of 763.746 g/mol .<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **Neoeuonymine**

Property	Value	Source
CAS Number	33510-25-7	[1]
Molecular Formula	C36H45NO17	[1]
Molecular Weight	763.746 g/mol	[1]
Synonym	8 $\alpha$ -acetoxy-O6-deacetyl-8-deoxo-evonine	[1]
Compound Type	Alkaloid	[1]

The core of **Neoeuonymine** is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Below is a two-dimensional representation of the chemical structure of **Neoeuonymine**:

 Chemical Structure of Neoeuonymine

## Spectroscopic Data for Structural Elucidation

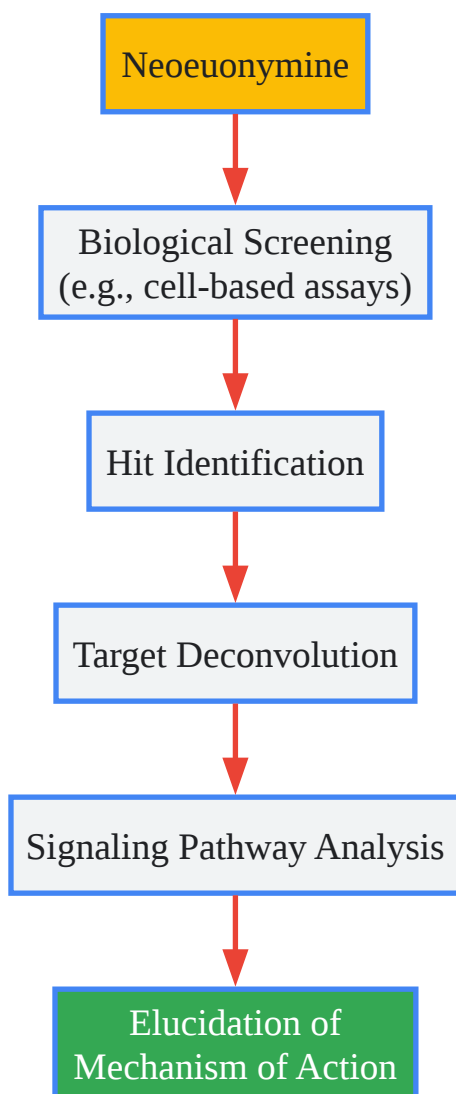
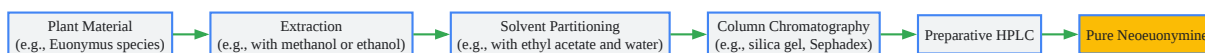
The structural confirmation of **Neoeuonymine** relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of **Neoeuonymine**, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for **Neoeuonymine**

Technique	Expected Observations
$^1\text{H}$ NMR	A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure.
$^{13}\text{C}$ NMR	A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework.
High-Resolution MS (HRMS)	An accurate mass measurement consistent with the molecular formula $\text{C}_{36}\text{H}_{45}\text{NO}_{17}$ , providing confirmation of the elemental composition.

## Experimental Protocols

Detailed experimental protocols for the isolation and purification of **Neoeuonymine** are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:



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## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228504#what-is-the-chemical-structure-of-neoeuonymine]

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